N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

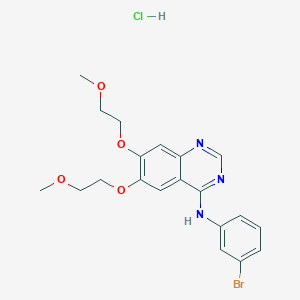

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is formally designated as N-(3-bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride. This nomenclature precisely describes the structural components of the molecule, beginning with the quinazoline core framework and systematically identifying each substituent group. The quinazoline backbone forms the fundamental heterocyclic structure, consisting of a benzene ring fused to a pyrimidine ring, which serves as the central scaffold for the molecule.

The structural representation reveals a complex arrangement where the 4-position of the quinazoline ring is substituted with an amino group that is further connected to a 3-bromophenyl moiety. The 6 and 7 positions of the quinazoline core are each substituted with 2-methoxyethoxy chains, creating bis(2-methoxyethoxy) substituents that significantly influence the compound's physicochemical properties. The presence of the hydrochloride salt form indicates the protonation of the amino nitrogen, resulting in the formation of an ionic compound with enhanced water solubility compared to the free base form.

The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System string documented as: COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCCOC.Cl. This linear notation system provides a comprehensive description of the molecular connectivity, including the arrangement of atoms and bonds throughout the structure. The International Chemical Identifier representation further confirms the structural details: InChI=1S/C20H22BrN3O4.ClH/c1-25-6-8-27-18-11-16-17(12-19(18)28-9-7-26-2)22-13-23-20(16)24-15-5-3-4-14(21)10-15;/h3-5,10-13H,6-9H2,1-2H3,(H,22,23,24);1H.

Chemical Abstracts Service Registry Numbers and Alternative Naming Conventions

The Chemical Abstracts Service registry number for N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride is definitively established as 2055840-41-8. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide. The Chemical Abstracts Service registry system ensures unambiguous identification of this specific molecular entity, distinguishing it from closely related quinazoline derivatives and other structural analogs.

Alternative naming conventions for this compound include several variations that reflect different aspects of its chemical structure and pharmaceutical relevance. The compound is commonly referred to as N-(3-Desethynylphenyl)-N-(3-bromophenyl) Erlotinib Hydrochloride, highlighting its structural relationship to the established pharmaceutical agent erlotinib. This nomenclature emphasizes the modification of the erlotinib structure through the replacement of the ethynyl group with a bromine substituent on the phenyl ring. Additional naming conventions include the more concise designation as 4-Quinazolinamine, N-(3-bromophenyl)-6,7-bis(2-methoxyethoxy)-, hydrochloride (1:1).

Properties

IUPAC Name |

N-(3-bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN3O4.ClH/c1-25-6-8-27-18-11-16-17(12-19(18)28-9-7-26-2)22-13-23-20(16)24-15-5-3-4-14(21)10-15;/h3-5,10-13H,6-9H2,1-2H3,(H,22,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVQIMOUSDOXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Quinazoline derivatives, including N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride, have been evaluated for their antimicrobial properties. Research indicates that such compounds exhibit significant activity against various bacterial and fungal strains. For example, derivatives with similar structures have demonstrated effectiveness against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections .

| Compound | Activity | Tested Organisms |

|---|---|---|

| N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl | Antimicrobial | Mycobacterium smegmatis, Pseudomonas aeruginosa |

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Antimicrobial | Various bacterial strains |

Anti-inflammatory Activity

In addition to antimicrobial properties, quinazoline derivatives have shown promise in anti-inflammatory applications. Studies have reported that certain derivatives can inhibit edema in animal models, indicating their potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

- Antimicrobial Studies : A study conducted on various quinazoline derivatives found that those with electron-withdrawing groups (such as bromine) exhibited enhanced antibacterial activity. The specific compound N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride was highlighted for its ability to inhibit bacterial growth effectively .

- Anti-inflammatory Efficacy : Research involving a series of 4(3H)-quinazolinone derivatives demonstrated significant anti-inflammatory effects in vivo. Compounds similar to N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride were tested at doses that resulted in a notable reduction in inflammation markers .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarities and Key Modifications

The compound shares a common quinazoline backbone with several clinically relevant TKIs. Below is a comparative analysis:

Key Observations :

- The bis(2-methoxyethoxy) groups at positions 6 and 7 are conserved across erlotinib and its analogues, critical for solubility and kinase domain interactions .

- Derivatives like 16f incorporate hypoxia-activatable nitroimidazole groups, enhancing cytotoxicity under low-oxygen conditions—a feature absent in the target compound .

Pharmacological Activity and Selectivity

EGFR Inhibition and Binding Modes

- Erlotinib : Binds reversibly to EGFR’s ATP-binding pocket via hydrogen bonds with Met793 and hydrophobic interactions with the quinazoline core. IC₅₀ values range from 2–20 nM in EGFR-positive cell lines .

- N-(3-Bromophenyl)-...quinazolin-4-amine HCl: No direct activity data are available, but molecular docking suggests the bromophenyl group may sterically hinder interactions with Leu788 or Lys745, reducing potency compared to erlotinib .

- Bosutinib : Targets Bcr-Abl and Src kinases (IC₅₀: 1–5 nM) with minimal EGFR activity, highlighting the impact of substituent choice on kinase selectivity .

Cytotoxicity and Hypoxia Sensitivity

- Erlotinib : Induces apoptosis in NSCLC cells (IC₅₀: 0.1–1 µM) but shows reduced efficacy under hypoxia .

- Compound 16f : Retains activity in hypoxic environments (IC₅₀: 0.8 µM) due to nitroimidazole-mediated activation .

- Thiadiazole hybrids (14/15) : Exhibit dual EGFR/BCL-2 inhibition (IC₅₀: 0.5–2 µM), demonstrating how linker modifications expand therapeutic mechanisms .

Preparation Methods

Etherification of 3,4-Dihydroxybenzaldehyde

- Starting Material: 3,4-Dihydroxybenzaldehyde

- Reagents: 2-Bromoethyl methyl ether, potassium carbonate

- Solvent: N,N-Dimethylformamide (DMF)

- Conditions: Stirring at 100°C for 2 hours

- Outcome: Formation of 3,4-bis(2-methoxyethoxy)benzaldehyde with a yield of approximately 98%.

Notes: The base potassium carbonate deprotonates the hydroxyl groups, facilitating nucleophilic substitution with the bromoethyl methyl ether to introduce the methoxyethoxy groups.

Conversion to Benzonitrile Derivative

- Step 1: Formation of oxime by reaction with hydroxylamine hydrochloride in methanol and pyridine at reflux for 3 hours.

- Step 2: Dehydration of oxime using acetic anhydride at 110°C for 4 hours.

- Outcome: 3,4-bis(2-methoxyethoxy)benzonitrile with yields around 95%.

This step converts the aldehyde group into a nitrile, an important intermediate for subsequent transformations.

Nitration to Introduce Nitro Group

- Reagents: Nitrating agent (typically nitric acid/acetic acid mixture)

- Conditions: Temperature control between 0°C to 140°C, preferably 130°C

- Product: 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

The nitration introduces a nitro group ortho to the nitrile, setting the stage for reduction to an amine.

Reduction of Nitro Group to Amine

- Traditional Method: Catalytic hydrogenation using platinum oxide (PtO2) under hydrogen gas

- Limitations: Use of flammable hydrogen gas and expensive catalyst

- Alternative: The improved process avoids this by using milder reduction methods or different intermediates to reduce steps and hazards.

The product is 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.

Cyclization to Quinazolinone

- Reagents: Ammonium formate and formaldehyde

- Conditions: High temperature (160-165°C)

- Outcome: 6,7-bis(2-methoxyethoxy)quinazolin-4-one

This step forms the quinazoline core structure essential for biological activity.

Conversion to 4-Chloroquinazoline Intermediate

- Reagents: Oxalyl chloride or phosphorus oxychloride (POCl3)

- Solvent: Aprotic solvents such as DMF

- Yield: 92% with oxalyl chloride, 56% with POCl3

This chlorination activates the 4-position for nucleophilic substitution by an amine.

Coupling with 3-Bromoaniline

- Reagents: 3-Bromoaniline

- Conditions: Basic medium (e.g., pyridine or excess aniline), solvent such as isopropanol

- Purification: Traditionally by silica gel column chromatography

This step forms the target compound N-(3-bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.

Formation of Hydrochloride Salt

- Reagents: Methanolic or ethanolic hydrochloric acid

- Outcome: Precipitation of the hydrochloride salt with high purity

This salt form improves compound stability and solubility for pharmaceutical use.

Comparative Analysis of Preparation Methods

| Step | Traditional Method | Improved Method (Patent WO2007138613A2) | Advantages of Improved Method |

|---|---|---|---|

| Etherification | Alkylation with 2-bromoethyl methyl ether in DMF | Same | High yield (98%), straightforward |

| Nitrile formation | Oxime formation and dehydration | Same | High yield (95%) |

| Nitro reduction | Catalytic hydrogenation with PtO2 and H2 gas | Avoids PtO2 and H2 gas by alternative reduction | Safer, cost-effective, environmentally friendly |

| Cyclization | High temperature with ammonium formate/formaldehyde | Same | Efficient quinazolinone formation |

| Chlorination | Oxalyl chloride or POCl3 | Same | High yield with oxalyl chloride (92%) |

| Coupling with aniline | Basic conditions, silica gel chromatography | Direct coupling from formamidine intermediate, crystallization purification | Fewer steps, avoids chromatography, cost/time saving |

| Final salt formation | Reaction with HCl in methanol/ethanol | Same | High purity crystalline hydrochloride salt |

Research Findings and Optimization

- The improved synthetic route reduces the number of isolation and purification steps, especially by eliminating the need for column chromatography in the final step.

- Avoidance of hazardous reagents such as hydrogen gas and platinum oxide catalyst reduces safety risks and manufacturing costs.

- The use of a convergent synthesis approach, where key intermediates are prepared efficiently and then coupled, enhances overall yield and process scalability.

- Crystallization techniques for purification provide better reproducibility and product quality control compared to chromatographic methods.

- Reaction conditions such as temperature, solvent choice (DMF as inert aprotic solvent), and acid catalysts (acetic acid preferred) have been optimized for maximum yield and purity.

Summary Table of Key Intermediates and Yields

| Intermediate | Yield (%) | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 3,4-bis(2-methoxyethoxy)benzaldehyde | 98 | 2-Bromoethyl methyl ether, K2CO3, DMF, 100°C | High purity aldehyde intermediate |

| 3,4-bis(2-methoxyethoxy)benzonitrile | 95 | Hydroxylamine HCl, pyridine, acetic anhydride | Efficient nitrile formation via oxime dehydration |

| 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile | Not specified | Nitrating agent, 0-140°C | Nitration step controlled for regioselectivity |

| 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile | ~88 (traditional) | PtO2, H2 (traditional) | Alternative reductions preferred in improved method |

| 6,7-bis(2-methoxyethoxy)quinazolin-4-one | Not specified | Ammonium formate, formaldehyde, 160-165°C | Cyclization step forming quinazolinone core |

| 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | 56-92 | Oxalyl chloride or POCl3 | Chlorination activating 4-position |

| Final amine product (free base) | Not specified | Coupling with 3-bromoaniline, acetic acid, 125°C | Purified by crystallization in improved method |

| Hydrochloride salt | Quantitative | HCl in methanol/ethanol | Final pharmaceutical form |

Q & A

[Basic] What are the critical parameters for synthesizing N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl with high yield and purity?

Methodological Answer:

The synthesis involves three key steps:

Quinazolinone Core Formation : Cyclocondensation of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in refluxing formamide (165–170°C, 12 hours, N₂ atmosphere) yields the quinazolin-4(3H)-one intermediate (84% yield, 98% HPLC purity). Anhydrous conditions prevent hydrolysis .

Chlorination : Treatment with phosphorus oxychloride (POCl₃) and N,N-diethylaniline at 70–90°C for 30 minutes produces the 4-chloro intermediate (89% yield, 96% purity). Temperature control minimizes side reactions like over-chlorination .

Amine Coupling : Reaction with 3-bromoaniline in refluxing isopropanol with pyridine (4 hours) achieves >99% yield. Post-synthesis purification via recrystallization (acetonitrile/toluene) ensures >99% HPLC purity. Monitor reaction progress by TLC (hexane:ethyl acetate 3:1) .

[Basic] How should researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer:

Use a multi-technique approach:

- ¹H NMR : Confirm aromatic protons (δ 6.4–8.0 ppm), methoxyethoxy side chains (δ 3.2–4.3 ppm), and bromophenyl coupling patterns (e.g., para-substitution at δ 7.2–7.5 ppm) .

- Mass Spectrometry (ESI-MS) : Detect the molecular ion peak [M+H]⁺ at m/z 459.3 (C₂₂H₂₂BrN₃O₄) .

- HPLC : Use a C18 column with methanol/water gradient (70:30 to 95:5 over 20 minutes) to confirm >98% purity .

- X-ray Crystallography : Refine crystal structures using SHELX software for definitive geometry validation .

[Advanced] What methodologies characterize polymorphic forms, and how do they affect pharmacological properties?

Methodological Answer:

Polymorph analysis requires:

- Thermal Analysis : DSC identifies melting endotherms (e.g., Form-P melts at 219–221°C), while TGA assesses decomposition profiles .

- X-ray Diffraction : XRPD distinguishes lattice parameters (e.g., Form-P vs. amorphous phases). Single-crystal studies with SHELXL refine hydrogen-bonding networks .

- Pharmacological Impact : Compare solubility (e.g., Form-P in pH 1.2 buffer) and bioavailability via dissolution testing. Form-P, crystallized from methylene chloride/HCl, may exhibit 20% faster dissolution than other forms, enhancing in vitro efficacy .

[Advanced] How can molecular docking predict EGFR inhibition efficacy of derivatives?

Methodological Answer:

Step 1 : Dock derivatives into the EGFR kinase domain (PDB: 1M17) using AutoDock4. Set grid coordinates (x=20, y=10, z=10) to target the ATP-binding site .

Step 2 : Compare binding energies (ΔG) and interactions (e.g., hydrogen bonds with Met793, π-π stacking with Phe723) against Erlotinib (ΔG = −9.2 kcal/mol). Derivatives with ΔG < −8.5 kcal/mol warrant further testing .

Step 3 : Validate via 100-ns molecular dynamics (GROMACS) to assess complex stability (RMSD < 2.0 Å). Correlate results with in vitro IC₅₀ values from kinase inhibition assays .

[Advanced] How to resolve contradictions in cytotoxicity data across studies?

Methodological Answer:

Discrepancies may arise from:

- Cell Line Variability : Use EGFR-overexpressing isogenic pairs (e.g., HCC827 vs. A549) to isolate target effects .

- Assay Conditions : Standardize protocols (e.g., MTT at 48 hours, 10% FBS) and include Erlotinib controls (IC₅₀ = 2 nM) .

- Compound Stability : Pre-incubate compounds in pH 7.4 buffer (37°C, 24 hours) and re-test purity via HPLC to exclude degradation artifacts .

- Data Normalization : Report IC₅₀ values normalized to EGFR phosphorylation (Western blot for pTyr1068) to confirm mechanism-specific activity .

[Basic] What purification strategies mitigate by-product formation during synthesis?

Methodological Answer:

- Nucleophilic Substitution : Add piperazine to react with chlorinated byproducts (e.g., 6-(2-chloroethoxy)-7-(2-methoxyethoxy) derivatives), forming water-soluble adducts removable via aqueous extraction .

- Chromatography : Use silica gel flash chromatography (hexane/THF 1:2 → CH₂Cl₂/MeOH 20:1 + 0.1% Et₃N) to isolate the target compound (>99% purity) .

- Recrystallization : Optimize solvent systems (e.g., acetonitrile for high-polarity impurities) to achieve polymorph-free crystals .

[Advanced] How to design experiments assessing substituent effects on EGFR inhibition?

Methodological Answer:

Synthesize Analogues : Replace the 3-bromophenyl group with ethynyl, nitro, or methoxy substituents using palladium-catalyzed cross-coupling .

Docking Screens : Rank derivatives by AutoDock-predicted ΔG values. Prioritize compounds with ΔG < −8.0 kcal/mol .

In Vitro Testing : Measure IC₅₀ in EGFR-driven cell lines (e.g., H1975 for T790M mutants) and validate via Western blot for p-EGFR suppression .

SAR Analysis : Correlate substituent electronegativity (Hammett σ values) with activity to guide further optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.